1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
Description
This compound features a piperazine core substituted at the 1-position with a (2H-1,3-benzodioxol-5-yl)methyl group and at the 4-position with a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety. The benzodioxole group contributes electron-rich aromaticity, while the tetrahydrobenzothiophene introduces a partially saturated, sulfur-containing heterocycle.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(20-12-16-3-1-2-4-19(16)27-20)23-9-7-22(8-10-23)13-15-5-6-17-18(11-15)26-14-25-17/h5-6,11-12H,1-4,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBYTOFWSZQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and tetrahydrobenzothiophene intermediates, followed by their coupling with piperazine under specific conditions. The reaction conditions often include the use of catalysts such as palladium for cross-coupling reactions and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
- Anticancer Properties
- Antimicrobial Activity
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of a related piperazine derivative. The compound was tested in animal models and showed a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity, supporting its potential as a therapeutic agent for mood disorders .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of piperazine derivatives were synthesized and tested against breast cancer cell lines. Results demonstrated that these compounds induce apoptosis through the activation of caspases and inhibition of the PI3K/Akt pathway, highlighting their potential as novel anticancer agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
Halogenated Benzoyl Derivatives
- Compound I : 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine
- Compound II : 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine
- Compound III : 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine
Key Findings :
- Conformational Analysis : All three compounds exhibit chair conformations in the piperazine ring, with equatorial positioning of the benzodioxolylmethyl group. The benzodioxole rings adopt envelope conformations, folded along the O⋯O axis .
- Intermolecular Interactions: Fluorine and chlorine substituents influence packing patterns.
| Compound | Substituent (R) | LogP* | Biological Activity |
|---|---|---|---|
| I | 3-Fluorobenzoyl | 2.8 | Moderate 5-HT1B/1D affinity |
| II | 2,6-Difluorobenzoyl | 3.1 | Enhanced metabolic stability |
| III | 2,4-Dichlorobenzoyl | 3.5 | High CNS penetration |
*Estimated using fragment-based methods.
Sulfonyl and Thiophene Derivatives
Physicochemical and Structural Properties
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine exhibits significant biological activity that has been the subject of various studies. This article presents a detailed analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 378.48 g/mol. The structure consists of a piperazine ring substituted with a benzodioxole and a tetrahydrobenzothiophene moiety. This unique combination contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi. In a disk diffusion assay, related compounds demonstrated significant inhibition zones against Staphylococcus aureus and Candida albicans , suggesting potential as broad-spectrum antimicrobial agents .
Analgesic Properties
The analgesic activity of this compound was assessed using the hot plate method in animal models. Results indicated that the compound exhibited significant pain relief comparable to standard analgesics like metamizole. The mechanism appears to involve modulation of pain pathways in the central nervous system .
Antitumor Activity
Compounds containing the benzodioxole moiety have been investigated for their antitumor effects. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. Notably, it has shown selective toxicity towards tumor cells while sparing normal cells .
The biological activity of this compound is attributed to multiple mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation and survival.
- Interaction with Receptors : The compound likely interacts with neurotransmitter receptors involved in pain perception.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
A series of studies have documented the biological effects of related compounds:
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : Prioritize modular assembly of the piperazine core and functionalization of substituents. For the benzodioxole and tetrahydrobenzothiophene moieties, employ coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic acyl substitution for the carbonyl linkage. Use protecting groups (e.g., Boc for amines) to prevent side reactions .
- Example Protocol :
- Step 1 : Synthesize the tetrahydrobenzothiophene-2-carbonyl chloride via Friedel-Crafts acylation.
- Step 2 : Couple to the piperazine core using a Schlenk line under inert conditions.
- Step 3 : Introduce the benzodioxolylmethyl group via reductive amination .
Q. How can researchers validate the purity and structural integrity of the compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area normalization.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and H/C NMR to resolve stereochemistry and substituent positions .
Advanced Research Questions
Q. What strategies optimize enantioselectivity in asymmetric synthesis of analogous piperazine derivatives?
- Key Findings :
- Use chiral auxiliaries (e.g., (-)-sparteine) during lithiation-trapping to control stereochemistry at the α-position of the piperazine ring .
- Electrophile choice critically impacts enantiomeric excess (e.g., bulky electrophiles reduce racemization) .
- Experimental Optimization :
- Monitor lithiation kinetics via in situ IR spectroscopy to avoid over-lithiation, which induces ring fragmentation .
- Employ a "diamine switch" strategy to enhance selectivity with challenging electrophiles .
Q. How can computational modeling predict the compound’s bioactivity or receptor interactions?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., serotonin receptors, given the piperazine scaffold’s prevalence in CNS drug design).
- Validate predictions with MD simulations (GROMACS) to assess binding stability .
Q. How should researchers address contradictory data in biological assays (e.g., cytotoxicity vs. enzyme inhibition)?
- Troubleshooting Framework :
Assay Conditions : Verify pH, temperature, and solvent compatibility (e.g., DMSO concentrations ≤0.1% to avoid false positives).
Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew results .
Target Selectivity : Perform counter-screens against related enzymes (e.g., carbonic anhydrase isoforms I/II) to rule off-target effects .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Scale-Up Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
